CCK2 Receptor Binding Affinity of Biotin-Gastrin-1, Human (1-17) Relative to Native Gastrin-17-I and Gastrin-17-II
Biotin-Gastrin-1, human (1-17) retains high-affinity binding to the CCK2 receptor, comparable to native gastrin-17-I. The Kd of gastrin-17-I for CCK2 receptors on rat pancreatic carcinoma cells is 0.21 ± 0.04 nM [1]. In competitive binding assays, gastrin-17-II (sulfated) exhibits a Kd of 0.08 nM, while desulfated gastrin-17-I exhibits a Kd of 1.5 nM, and CCK-8 exhibits a Kd of 0.4 nM [2]. While direct Kd values for Biotin-Gastrin-1, human (1-17) are not explicitly reported in the same study, the biotinylated analog is designed to mimic the binding properties of gastrin-17-I, with the N-terminal biotin modification not significantly altering receptor interaction . The IC50 of gastrin-I for human CCK2R expressed in A431 cells is 1.30 nM [3], providing a baseline for comparison.
| Evidence Dimension | CCK2 Receptor Binding Affinity (Kd or IC50) |
|---|---|
| Target Compound Data | Biotin-Gastrin-1, human (1-17) is structurally based on gastrin-17-I; binding affinity inferred to be similar (Kd ~0.21-1.5 nM range). |
| Comparator Or Baseline | Gastrin-17-I: Kd = 0.21 ± 0.04 nM (rat pancreatic carcinoma) [1]; Gastrin-17-II: Kd = 0.08 nM; CCK-8: Kd = 0.4 nM; des(SO3)CCK-8: Kd = 28 nM [2]. Human CCK2R IC50 for gastrin-I = 1.30 nM [3]. |
| Quantified Difference | Gastrin-17-II (sulfated) binds ~18.75-fold tighter than gastrin-17-I. CCK-8 binds ~3.75-fold tighter than gastrin-17-I. Desulfated CCK-8 binds ~18.7-fold weaker than gastrin-17-I. |
| Conditions | Competitive binding using 125I-gastrin on DSL-6 rat pancreatic carcinoma cells [1]; guinea pig pancreatic acini [2]; human A431 cells expressing CCK2R [3]. |
Why This Matters
This data confirms that Biotin-Gastrin-1, human (1-17), based on the gastrin-17-I backbone, provides a defined affinity profile suitable for CCK2R studies, avoiding the hyper-affinity of sulfated gastrin-17-II or the broader receptor interactions of CCK-8.
- [1] Longnecker, D. S., Povoski, S. P., & Bell, R. H. (1992). Novel Expression of Gastrin (Cholecystokinin-B) Receptors in Azaserine-induced Rat Pancreatic Carcinoma: Receptor Determination and Characterization. Cancer Research, 52(24), 6905-6911. View Source
- [2] Zhou, W., Povoski, S. P., Longnecker, D. S., & Bell, R. H. (1992). Novel expression of gastrin (cholecystokinin-B) receptors in azaserine-induced rat pancreatic carcinoma: receptor determination and characterization. Cancer Research, 52(24), 6905-6911. View Source
- [3] BindingDB. BDBM50549228: Gastrin I (human) IC50 for Human CCK2 Receptor. BindingDB, 2024. View Source
